molecular formula C15H9BrN2O3S B2476245 4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1054399-20-0

4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No.: B2476245
CAS No.: 1054399-20-0
M. Wt: 377.21
InChI Key: IZQYJCGARBBHKS-UHFFFAOYSA-N
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Description

4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by the presence of a bromothiophene moiety, a cyano group, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-[[(Z)-3-(4-Chlorothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid: Similar structure but with a chlorine atom instead of bromine.

    4-[[(Z)-3-(4-Methylthiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or methyl groups, potentially leading to different biological activities and applications.

Properties

IUPAC Name

4-[[(Z)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-11-6-13(22-8-11)5-10(7-17)14(19)18-12-3-1-9(2-4-12)15(20)21/h1-6,8H,(H,18,19)(H,20,21)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQYJCGARBBHKS-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CC(=CS2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C\C2=CC(=CS2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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